Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Overview
Description
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is a heterocyclic compound that features a fused ring system combining imidazole and thiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.
Scientific Research Applications
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as luminescent materials and organic semiconductors, due to its unique electronic properties
Mechanism of Action
The mechanism of action of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions can vary depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole: This compound features a similar fused ring system but with a different arrangement of the nitrogen and sulfur atoms.
Imidazo[1,2-a]pyridine: This compound has a fused ring system combining imidazole and pyridine moieties.
Benzo[d]imidazo[5,1-b]thiazole: This compound includes a benzene ring fused to the imidazo[5,1-b][1,3]thiazole core.
The uniqueness of this compound lies in its specific ring structure and the presence of the aldehyde functional group, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHCWUFNKJFVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625368 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185747-98-2 | |
Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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